REACTION_CXSMILES
|
Cl[C:2]1[N:24]=[CH:23][CH:22]=[CH:21][C:3]=1[C:4]([C:6]1[CH:11]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:9]([OH:16])=[C:8]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH:7]=1)=O.[NH:25]([CH2:27][CH2:28][OH:29])[NH2:26]>N1C=CC=CC=1>[C:12]([C:10]1[CH:11]=[C:6]([C:4]2[C:3]3[C:2](=[N:24][CH:23]=[CH:22][CH:21]=3)[N:25]([CH2:27][CH2:28][OH:29])[N:26]=2)[CH:7]=[C:8]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:9]=1[OH:16])([CH3:15])([CH3:14])[CH3:13]
|
Name
|
4-(2-chloronicotinoyl)2,6-di-tertiary butylphenol
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C=CC=N1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
N(N)CCO
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Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
under stirring for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the pyridine is concentrated
|
Type
|
ADDITION
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Details
|
140 ml of ethanol and 70 ml of water are added to the residue
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Type
|
TEMPERATURE
|
Details
|
The mixture is warmed
|
Type
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DISSOLUTION
|
Details
|
to dissolve
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from 70% dioxane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=NN(C2=NC=CC=C21)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |